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Compound of Interest

Compound Name:
2-sec-Butyl-2-ethylpropane-1,3-

diol

CAS No.: 25450-89-9

Cat. No.: B13745727

Get Quote

CAS: 115-84-4 | Formula: C

H

O

| MW: 160.25 g/mol [1][2]

Executive Technical Summary
2-butyl-2-ethyl-1,3-propanediol (BEPD) is a sterically hindered, neo-structure diol.[1][2] Unlike

its lower molecular weight analog, Neopentyl Glycol (NPG), BEPD possesses significant

hydrophobic bulk due to the asymmetry of its C2-substituents (ethyl and butyl groups).[2] This

structural asymmetry is the defining feature that governs its physical state, reactivity, and

application profile.[2] It is primarily utilized to engineer amorphous regions in polyesters and

polyurethanes, imparting hydrolytic stability and flexibility where symmetric diols would induce

unwanted crystallization.[2]
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Molecular Architecture & Stereochemistry[1][2]
The core of BEPD is a quaternary carbon at position 2, bonded to two primary hydroxymethyl

groups (

), an ethyl group, and a butyl group.[2]

Steric Shielding and Hydrolytic Stability
The "Neo" structure (2,2-disubstitution) is critical.[1][2] In polyester or polyurethane synthesis,

the ester or urethane linkages formed at the primary hydroxyls are spatially shielded by the

bulky ethyl and butyl chains.[2]

Mechanism: The alkyl tails create a hydrophobic umbrella that repels water molecules,

significantly retarding the rate of hydrolytic degradation in the final polymer matrix.[2]

Comparison: BEPD confers greater hydrolytic resistance than NPG due to the larger

excluded volume of the butyl chain compared to a methyl group.[2]

Conformational Asymmetry
While NPG (2,2-dimethyl-1,3-propanediol) is highly symmetric and tends to produce crystalline

polymers with high melting points, BEPD is asymmetric.[1][2]

Impact on Crystallinity: The mismatch in length between the ethyl (C2) and butyl (C4) chains

disrupts polymer chain packing.[2]

Result: Polymers derived from BEPD typically exhibit lower Glass Transition Temperatures (

) and reduced crystallinity, making BEPD an ideal monomer for "soft segments" in block
copolymers or for lowering the viscosity of high-solids coatings.[1][2]

Structural Visualization
The following diagram illustrates the connectivity and the central quaternary carbon responsible

for the steric effects.[2]

Figure 1: Connectivity of BEPD showing the central quaternary carbon shielding the reactive

hydroxyl arms.[1][2]
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Physicochemical Profile
BEPD is a white crystalline solid that melts slightly above ambient temperature, distinguishing it

from liquid diols.[2] Its solubility profile is markedly hydrophobic.[2]

Property Value Technical Note

Melting Point 41 – 44 °C

Low MP facilitates melt-

blending in polymerization

without high thermal stress.[1]

[2]

Boiling Point ~178 °C (50 mmHg)

High boiling point prevents

volatile loss during

esterification reactions.[1][2]

Density ~0.93 g/cm³
Lower than water; typical for

aliphatic diols.[1][2]

LogP (Est.) ~1.8 - 2.0

Indicates moderate

lipophilicity; significantly more

hydrophobic than Ethylene

Glycol.[1][2]

H-Bond Donor 2 Primary hydroxyls.[1][2]

Flash Point >130 °C

Safe for standard high-

temperature reactor handling.

[1][2]

Synthesis & Manufacturing Routes
The industrial synthesis of BEPD is a classic example of C-C bond formation followed by

reduction/disproportionation.[2] It typically relies on the reactivity of aldehydes.[2]

The Aldol-Cannizzaro Sequence
The primary route involves the reaction of 2-ethylhexanal with formaldehyde.[1][2][3][4]
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Aldol Condensation: 2-ethylhexanal reacts with formaldehyde (base-catalyzed) to form an

intermediate aldo-aldehyde (2-ethyl-2-formylhexanal is transient).[1][2]

Cross-Cannizzaro Reaction: The intermediate reacts with excess formaldehyde and a strong

base (NaOH or KOH).[1][2] Formaldehyde acts as the reducing agent (being oxidized to

formate), reducing the aldehyde group on the intermediate to an alcohol.[2]

Reaction Scheme:

[1][2]

Synthesis Workflow Diagram
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Figure 2: Industrial synthesis pathway via Aldol-Cannizzaro reaction sequence.

Applications in Drug Development & Materials[1][2]
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Pharmaceutical Polymer Engineering
In drug delivery, BEPD is utilized to synthesize biocompatible polyesters and polyurethanes.[1]

[2] Its role is specific: to modulate the degradation rate and physical state of the matrix.[2]

Crystallinity Tuning: By incorporating BEPD into a polymer backbone (e.g., copolymerizing

with adipic acid), researchers can disrupt the crystallinity inherent in linear aliphatic

polyesters.[2][5] This creates amorphous domains that allow for faster water permeation and

more predictable drug release profiles compared to highly crystalline matrices.[2]

Lipophilic Drug Compatibility: The hydrophobic butyl/ethyl side chains improve the solubility

of lipophilic Active Pharmaceutical Ingredients (APIs) within the polymer matrix, preventing

phase separation during storage.[2]

High-Performance Coatings[1][2]
Reactive Diluent: Due to its low melting point and viscosity (above 45°C), BEPD acts as a

reactive diluent in high-solids coating formulations, reducing the need for Volatile Organic

Compounds (VOCs).[2]

Weatherability: The absence of beta-hydrogens (on the C2 position) prevents common

degradation pathways like elimination, making BEPD-based resins highly resistant to UV and

oxidative degradation.[1][2]

Analytical Characterization
To validate the identity of BEPD in a research setting, the following spectral signatures are

diagnostic.

Proton NMR ( H-NMR)[1][2]
3.4 - 3.6 ppm: Singlet (or tightly coupled AB system) corresponding to the four protons of the
two

groups.[1][2] The chemical equivalence confirms the symmetry of the hydroxymethyl arms
relative to the chiral center (though the molecule itself is achiral due to the plane of symmetry
if substituents were identical, here the C2 is prochiral, but the CH2OH protons are often
overlapping).[2]
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1.2 - 1.5 ppm: Multiplets for the methylene (

) protons of the ethyl and butyl chains.[1][2]

0.8 - 0.9 ppm: Distinct triplets for the terminal methyl groups of the ethyl and butyl chains.[1]
[2]

Carbon NMR ( C-NMR)
Quaternary Carbon: A low-intensity peak around 40-45 ppm representing the C2 quaternary

center.[1][2]

Hydroxymethyl Carbons: Signal around 65-70 ppm.[1][2]

Alkyl Chain: Multiple signals in the 7-30 ppm range for the ethyl and butyl carbons.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13745727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

